molecular formula C15H16N4O4 B2862920 2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide CAS No. 2309348-25-0

2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No. B2862920
CAS RN: 2309348-25-0
M. Wt: 316.317
InChI Key: RBORPHOFXSPKAB-UHFFFAOYSA-N
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Description

2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BIBX1382 and is a selective epidermal growth factor receptor (EGFR) inhibitor.

Mechanism of Action

BIBX1382 selectively binds to the ATP-binding site of 2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide, preventing the activation of the receptor. This inhibits the downstream signaling pathways that lead to cell growth and proliferation. BIBX1382 has been shown to be highly specific to this compound, with minimal effects on other receptor tyrosine kinases.
Biochemical and Physiological Effects:
BIBX1382 has been shown to have potent anti-tumor effects in various cancer cell lines. In addition, BIBX1382 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. BIBX1382 has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BIBX1382 has several advantages for lab experiments, including its high specificity for 2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide and its potent anti-tumor effects. However, BIBX1382 has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on BIBX1382. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of the dosing regimen to minimize toxicity while maintaining therapeutic efficacy. Additionally, there is a need for further research on the potential applications of BIBX1382 in other diseases beyond cancer and Alzheimer's disease. Finally, the development of novel 2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide inhibitors with improved potency and specificity is an area of ongoing research.

Synthesis Methods

The synthesis of BIBX1382 involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2-amino-4-ethyl-6-oxypyrimidine with 1,3-benzodioxol-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final product, BIBX1382. The synthesis of BIBX1382 has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

BIBX1382 has been extensively studied for its potential applications in cancer treatment. 2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is a transmembrane receptor that is overexpressed in many cancer cells, leading to uncontrolled cell growth and proliferation. BIBX1382 inhibits the activation of this compound, which can prevent the growth and spread of cancer cells. In addition to cancer treatment, BIBX1382 has also been studied for its potential applications in other diseases such as Alzheimer's disease and inflammatory disorders.

properties

IUPAC Name

2-(2-amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-2-9-6-14(21)19(15(16)18-9)7-13(20)17-10-3-4-11-12(5-10)23-8-22-11/h3-6H,2,7-8H2,1H3,(H2,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBORPHOFXSPKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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